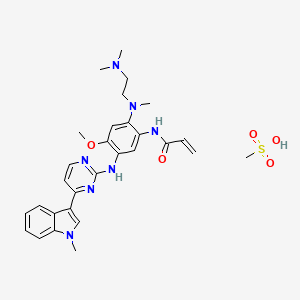

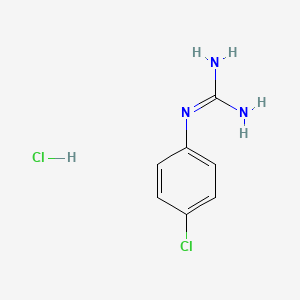

4-Chlorophenylguanidine hydrochloride

Descripción general

Descripción

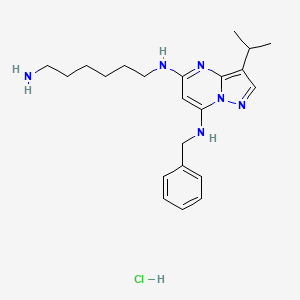

4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . It is also a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), which increases its pH sensitivity . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .

Molecular Structure Analysis

The molecular formula of this compound is C7H8ClN3.HCl . Its molecular weight is 206.07 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.07 . It is soluble to 100 mM in water .Aplicaciones Científicas De Investigación

4-Chlorophenylguanidine hydrochloride has a variety of scientific research applications. It is used in both in vivo and in vitro experiments.

In Vivo

In vivo experiments with 4-Chlorophenylguanidine hydrochloride have been conducted to study its effects on a variety of biological processes. For example, this compound has been used to study the effects of dopamine release on behavior and cognitive processes in rats. It has also been used to study the effects of dopamine release on memory and learning in mice.

In Vitro

In vitro experiments with 4-Chlorophenylguanidine hydrochloride have been conducted to study its effects on a variety of biochemical and physiological processes. For example, this compound has been used to study the effects of dopamine release on cell proliferation and differentiation in vitro. It has also been used to study the effects of dopamine release on gene expression and protein synthesis.

Mecanismo De Acción

Target of Action

The primary targets of 4-Chlorophenylguanidine hydrochloride are ASIC3 (Acid Sensing Ion Channel 3) and urokinase . ASIC3 is a sodium channel that opens in response to lowered extracellular pH . Urokinase is a serine protease, its primary physiological substrate is plasminogen, which is an inactive form of plasmin . Urokinase plays an important role in vascular diseases and cancer .

Mode of Action

This compound acts as a positive allosteric modulator of ASIC3, reversing the effects of ASIC3 desensitization . It influences ASIC3 activity through directly activating the channel and increasing proton sensitivity . As for urokinase, this compound acts as a potent and selective inhibitor .

Biochemical Pathways

The compound’s interaction with ASIC3 and urokinase affects the pain signaling pathway and the plasminogen activation system , respectively. By modulating ASIC3, it can influence pain signals caused by ischemia and inflammation . By inhibiting urokinase, it can affect the conversion of plasminogen to plasmin, thereby influencing processes such as fibrinolysis, cell migration, and tissue remodeling .

Result of Action

The modulation of ASIC3 by this compound can lead to changes in pain perception, potentially providing analgesic effects . The inhibition of urokinase can impact processes such as cell migration and tissue remodeling, which are relevant in conditions like cancer and vascular diseases .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Its modulation of ASIC3, a proton-sensitive sodium channel, suggests that changes in extracellular pH could impact its efficacy . Additionally, factors affecting the stability of the compound, such as temperature and storage conditions, could also influence its action .

Actividad Biológica

4-Chlorophenylguanidine hydrochloride has been studied for its biological activity in a variety of organisms. For example, it has been shown to have anti-inflammatory and anti-oxidant effects in mice. It has also been shown to have neuroprotective effects in rats.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects in a variety of organisms. It has been shown to have neuroprotective effects in rats and mice. It has also been shown to have anti-inflammatory and anti-oxidant effects in mice. In addition, this compound has been shown to have an effect on dopamine release in rats and mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Chlorophenylguanidine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly potent compound and has a wide range of biological activities. The main limitation of this compound is that its mechanism of action is not fully understood.

Direcciones Futuras

The potential future directions for research on 4-Chlorophenylguanidine hydrochloride are numerous. Further research is needed to understand the mechanism of action of this compound and to determine its potential therapeutic applications. In addition, further research is needed to explore the effects of this compound on various biological processes, such as cell proliferation and differentiation, gene expression, and protein synthesis. Furthermore, further research is needed to explore the potential anti-inflammatory and anti-oxidant effects of this compound. Finally, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders and other diseases.

Métodos De Síntesis

4-Chlorophenylguanidine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 4-chloroaniline with guanidine hydrochloride in 1,4-dioxane. The two reactants are heated to 50-60 °C and the product is then isolated and purified. Another method involves the reaction of 4-chloroaniline with guanidine hydrochloride in ethanol. The product is then isolated, purified, and dried.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Chlorophenylguanidine hydrochloride interacts with the enzyme urokinase . This interaction is crucial as urokinase is a serine protease, and its primary physiological substrate is plasminogen .

Cellular Effects

The effects of this compound on cells are primarily through its interaction with urokinase . By inhibiting urokinase, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme urokinase . This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its role as a urokinase inhibitor suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of urokinase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFZXBDENVVLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657531 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14279-91-5 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)